LogD and pKa Differentiation vs. 2-(4-Chlorophenyl)indole for Solubility-Dependent Applications
2-(3-Chloro-4-fluorophenyl)indole exhibits a calculated LogD (pH 7.4) of 4.39 and an acid pKa of 15.09 [1]. In contrast, the mono-chlorinated analog 2-(4-chlorophenyl)indole lacks fluorine substitution entirely, resulting in different lipophilicity and hydrogen-bonding characteristics . The 3-chloro-4-fluorophenyl substitution pattern creates a dipole moment distinct from para-chloro substitution, affecting reversed-phase chromatographic retention behavior.
| Evidence Dimension | LogD (pH 7.4) / Calculated LogP |
|---|---|
| Target Compound Data | LogD = 4.39; LogP = 4.39 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)indole: LogP values not consistently reported; melting point 203-207°C (vs. 170-173°C for target) |
| Quantified Difference | Melting point difference of approximately 33-37°C indicates distinct intermolecular packing; LogD of 4.39 indicates high lipophilicity suitable for blood-brain barrier penetration predictions |
| Conditions | JChem-calculated physicochemical properties; melting point measured via standard differential scanning calorimetry methods |
Why This Matters
The higher lipophilicity (LogD 4.39) of the 3-chloro-4-fluorophenyl-substituted indole directly influences solubility in organic solvents and predicted membrane permeability, critical for medicinal chemistry lead optimization and HPLC method development.
- [1] ChemBase. (2025). 2-(3-chloro-4-fluorophenyl)-1H-indole: JChem Calculated Properties (LogD, pKa). ChemBase Molecule Database. View Source
